![molecular formula C11H13FN2O2 B1488811 4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090880-81-0](/img/structure/B1488811.png)
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Vue d'ensemble
Description
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of annexin a7 gtpase .
Mode of Action
It has been suggested that similar compounds can suppress the aggregation of heterochromatin protein (hp1γ), an indicator of senescence-associated heterochromatin foci (sahf) .
Biochemical Pathways
It has been suggested that similar compounds can regulate the formation of sahf through the ampk/mtor pathway .
Result of Action
Similar compounds have been found to have promising antioxidant activity against dpph .
Analyse Biochimique
Biochemical Properties
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including annexin A7 GTPase (ANXA7). This interaction is crucial as it influences the phosphorylation of heterochromatin protein (HP1γ), which is an indicator of senescence-associated heterochromatin foci (SAHF) formation . The compound’s ability to modulate the AMPK/mTOR signaling pathway further highlights its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the senescence of human dermal fibroblasts (HDFs) by modulating the AMPK/mTOR pathway . This modulation results in decreased AMPK phosphorylation and increased mTOR activity, which in turn affects the phosphorylation of HP1γ . These changes influence cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It indirectly regulates the phosphorylation of HP1γ by interacting with ANXA7 . This interaction leads to changes in the AMPK/mTOR signaling pathway, which plays a pivotal role in cellular senescence and metabolism . The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, thereby providing sustained biochemical effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may induce toxic or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its safe application in biochemical and pharmacological studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels highlights its potential as a modulator of metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . Understanding these interactions is essential for optimizing its distribution and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-7-fluoro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXXDCVPVQYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
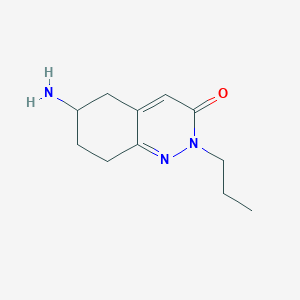
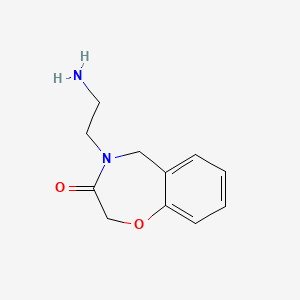
![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)
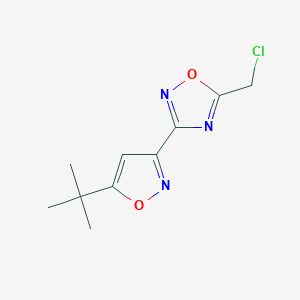
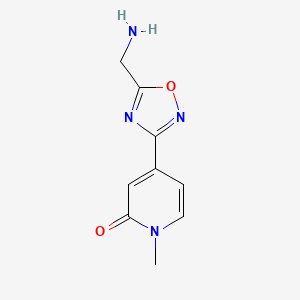

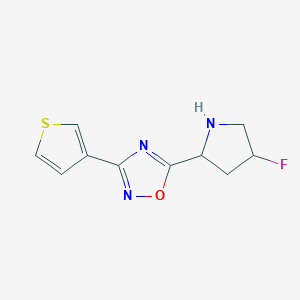
![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)
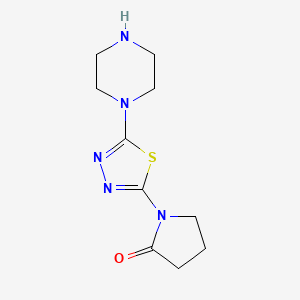
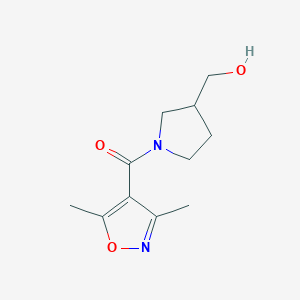
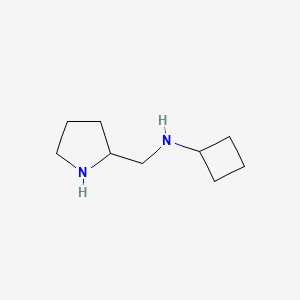
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
